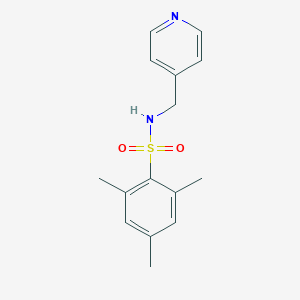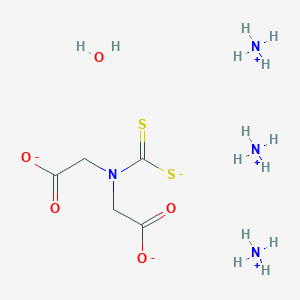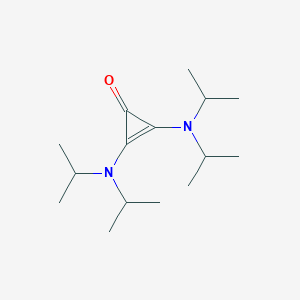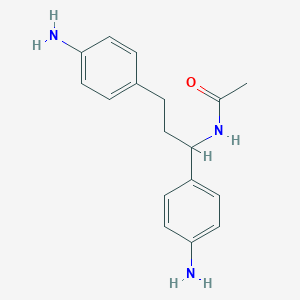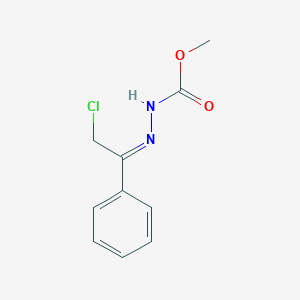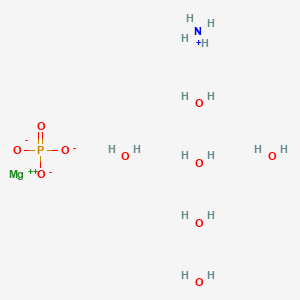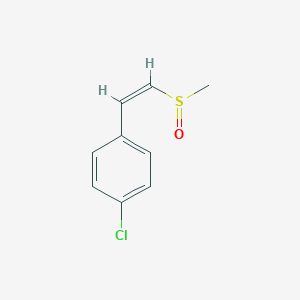
(Z)-beta-(Methylsulfinyl)-4-chlorostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-beta-(Methylsulfinyl)-4-chlorostyrene is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of 4-chlorostyrene, which is a common precursor for the synthesis of various organic compounds. (Z)-beta-(Methylsulfinyl)-4-chlorostyrene has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of (Z)-beta-(Methylsulfinyl)-4-chlorostyrene is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. (Z)-beta-(Methylsulfinyl)-4-chlorostyrene has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), suggesting that it may act as an anti-inflammatory agent. In addition, this compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi, suggesting that it may act as an antimicrobial agent.
Biochemical and Physiological Effects:
(Z)-beta-(Methylsulfinyl)-4-chlorostyrene has been found to exhibit interesting biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, in vitro and in vivo. In addition, (Z)-beta-(Methylsulfinyl)-4-chlorostyrene has been found to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. This compound has also been shown to have antioxidant properties, which could be useful in the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (Z)-beta-(Methylsulfinyl)-4-chlorostyrene in lab experiments is its high purity and yield. This compound can be synthesized in large quantities and is readily available for research purposes. In addition, (Z)-beta-(Methylsulfinyl)-4-chlorostyrene has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. (Z)-beta-(Methylsulfinyl)-4-chlorostyrene has been found to exhibit cytotoxic effects in some cell lines, suggesting that caution should be taken when handling this compound.
Orientations Futures
There are several future directions for the research of (Z)-beta-(Methylsulfinyl)-4-chlorostyrene. One area of interest is the development of new antibiotics based on the antimicrobial properties of this compound. Another area of interest is the investigation of the anti-inflammatory properties of (Z)-beta-(Methylsulfinyl)-4-chlorostyrene in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of (Z)-beta-(Methylsulfinyl)-4-chlorostyrene involves the reaction of 4-chlorostyrene with dimethyl sulfoxide (DMSO) and methylsulfinylmethylide (MeSOCH2). The reaction is carried out under basic conditions and yields (Z)-beta-(Methylsulfinyl)-4-chlorostyrene as the major product. The synthesis of (Z)-beta-(Methylsulfinyl)-4-chlorostyrene has been optimized to achieve high yields and purity, making it suitable for scientific research.
Applications De Recherche Scientifique
(Z)-beta-(Methylsulfinyl)-4-chlorostyrene has been found to exhibit interesting properties that make it a promising candidate for scientific research. One of the main applications of this compound is in the field of organic chemistry, where it can be used as a precursor for the synthesis of various organic compounds. (Z)-beta-(Methylsulfinyl)-4-chlorostyrene has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics. In addition, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Propriétés
Nom du produit |
(Z)-beta-(Methylsulfinyl)-4-chlorostyrene |
|---|---|
Formule moléculaire |
C9H9ClOS |
Poids moléculaire |
200.69 g/mol |
Nom IUPAC |
1-chloro-4-[(Z)-2-methylsulfinylethenyl]benzene |
InChI |
InChI=1S/C9H9ClOS/c1-12(11)7-6-8-2-4-9(10)5-3-8/h2-7H,1H3/b7-6- |
Clé InChI |
KWIIEDMAHNVLDQ-SREVYHEPSA-N |
SMILES isomérique |
CS(=O)/C=C\C1=CC=C(C=C1)Cl |
SMILES |
CS(=O)C=CC1=CC=C(C=C1)Cl |
SMILES canonique |
CS(=O)C=CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



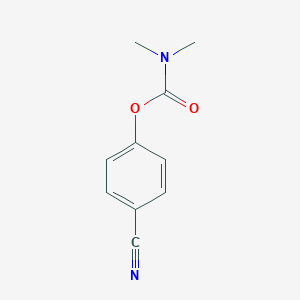
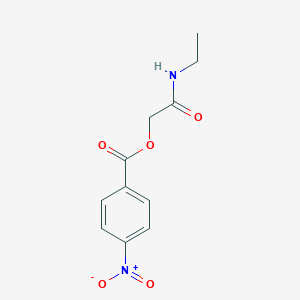
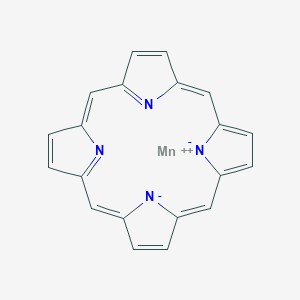
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
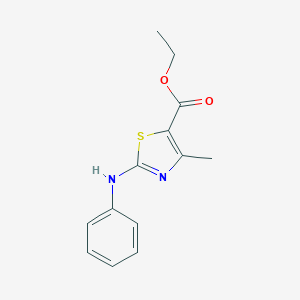
![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
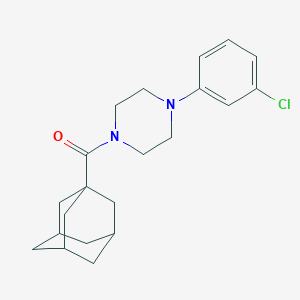
![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
